5-(4-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazonoyl halides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology and Medicine
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with biological targets.
Industry
Agriculture: Possible applications as fungicides or herbicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzylidene Amines: Compounds with similar benzylidene amine structures.
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21ClN4OS |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21ClN4OS/c1-2-3-4-13-26-18-11-5-15(6-12-18)14-22-25-19(23-24-20(25)27)16-7-9-17(21)10-8-16/h5-12,14H,2-4,13H2,1H3,(H,24,27)/b22-14+ |
InChI Key |
SUGFPCWFCJHVDA-HYARGMPZSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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